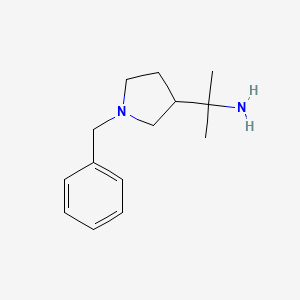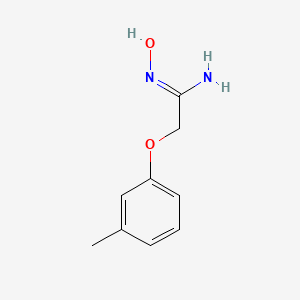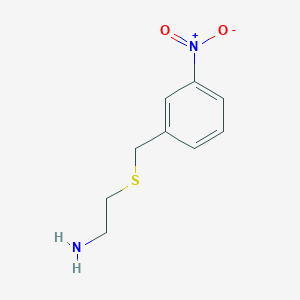
1-(1-Benzyl-pyrrolidin-3-yl)-1-methyl-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzyl-pyrrolidin-3-yl)-1-methyl-ethylamine, also known as 1-Benzylpiperidine (1-BP), is an organic compound that has been widely used in scientific research. It is a synthetic compound with a piperidine ring and a benzyl group attached to the nitrogen atom. 1-BP has a wide range of applications in various scientific fields due to its unique properties. It has been used as a reagent in organic synthesis, as a substrate for enzymes, and as a ligand in metal complexes. In addition, 1-BP is an important intermediate in the synthesis of various drugs and pharmaceuticals.
Scientific Research Applications
1-BP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a substrate for enzymes, and as a ligand in metal complexes. It has also been used in the synthesis of various drugs and pharmaceuticals. In addition, 1-BP has been used in the study of enzyme-catalyzed reactions and in the study of enzyme-substrate interactions. It has also been used in the study of drug-receptor interactions and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of 1-BP is not well understood. However, it is believed that 1-BP binds to certain receptors in the body, which then triggers a biological response. It is also believed that 1-BP may interact with enzymes and other proteins in the body, which then leads to the production of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-BP are not well understood. However, it is believed that 1-BP may have an effect on the central nervous system and may affect neurotransmitter levels in the brain. In addition, 1-BP may have an effect on the cardiovascular system, as it has been shown to increase heart rate and blood pressure in animals.
Advantages and Limitations for Lab Experiments
1-BP has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also relatively stable and has a wide range of applications. However, 1-BP also has some limitations. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments. In addition, 1-BP is toxic and should be handled with caution.
Future Directions
There are several potential future directions for the use of 1-BP. It could be used in the development of new drugs and pharmaceuticals. It could also be used in the study of enzyme-catalyzed reactions and in the study of drug-receptor interactions. In addition, 1-BP could be used in the study of drug metabolism and in the development of new enzyme-substrate interactions. Finally, 1-BP could be used in the development of new metal complexes and in the study of enzyme-substrate interactions.
Synthesis Methods
1-BP can be synthesized from several different starting materials. The most common method involves the reaction of piperidine with benzyl chloride in the presence of a base. This reaction yields 1-BP in yields of up to 90%. Another method involves the reaction of piperidine with benzyl bromide in the presence of a base. This method yields 1-BP in yields of up to 80%. Other methods for the synthesis of 1-BP include the reaction of piperidine with benzyl alcohol and the reaction of piperidine with benzaldehyde.
properties
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-14(2,15)13-8-9-16(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMDDONHDBJSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(C1)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane](/img/structure/B6332790.png)


![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)






![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)

